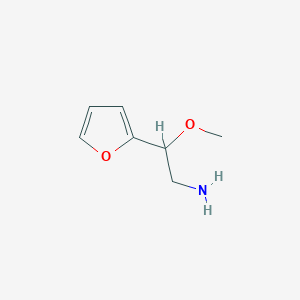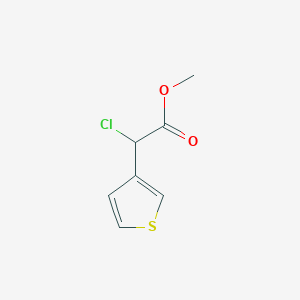![molecular formula C11H13N3S B1445023 1-(苯并[d]噻唑-2-基)吡咯烷-3-胺 CAS No. 933707-46-1](/img/structure/B1445023.png)
1-(苯并[d]噻唑-2-基)吡咯烷-3-胺
描述
1-(1,3-Benzothiazol-2-yl)pyrrolidin-3-amine is a compound that combines the structural features of benzothiazole and pyrrolidine. Benzothiazole is a bicyclic compound containing both benzene and thiazole rings, known for its diverse biological activities. Pyrrolidine, a five-membered nitrogen-containing ring, is widely used in medicinal chemistry due to its ability to enhance the pharmacokinetic properties of drugs .
科学研究应用
1-(1,3-Benzothiazol-2-yl)pyrrolidin-3-amine has several scientific research applications:
作用机制
Target of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed in the context of their inhibitory effects on Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives have been shown to exhibit inhibitory effects against mycobacterium tuberculosis . The interaction of these compounds with their targets leads to the inhibition of the bacteria’s growth .
Biochemical Pathways
Benzothiazole derivatives have been associated with the inhibition of mycobacterium tuberculosis, suggesting that they may affect the biochemical pathways related to the growth and proliferation of this bacterium .
Pharmacokinetics
The pyrrolidine ring, a component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . These properties could potentially impact the bioavailability of the compound.
Result of Action
Benzothiazole derivatives have been associated with anti-tubercular activity, suggesting that they may inhibit the growth and proliferation of mycobacterium tuberculosis .
Action Environment
The pyrrolidine ring, a component of this compound, is known to efficiently explore the pharmacophore space due to sp3-hybridization , which could potentially be influenced by environmental factors.
生化分析
Biochemical Properties
1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclooxygenase-1 (COX-1) with an IC50 value ranging from 7.41 to 11.34 μM . This inhibition suggests that 1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-amine can modulate inflammatory responses by affecting the COX-1 enzyme. Additionally, this compound has been found to interact with androgen receptors, indicating its potential role in modulating hormonal pathways .
Cellular Effects
1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-amine exhibits various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce apoptosis in cancer cell lines, such as HeLa cells, by causing S-phase and G2/M-phase cell cycle arrests . This indicates its potential as an antitumor agent. Furthermore, 1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-amine has been shown to affect the expression of genes involved in oxidative stress responses, highlighting its role in cellular defense mechanisms .
Molecular Mechanism
The molecular mechanism of action of 1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-amine involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, molecular docking studies have demonstrated that 1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-amine exhibits strong binding interactions with the adenosine A2A receptor, which is implicated in neuroprotective effects . Additionally, this compound can modulate the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), further elucidating its role in oxidative stress regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-amine have been observed to change over time. Studies have shown that this compound remains stable under various conditions, but its degradation products can influence long-term cellular functions. For example, prolonged exposure to 1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-amine has been associated with sustained inhibition of inflammatory pathways and persistent modulation of gene expression related to oxidative stress . These findings suggest that the compound’s effects can be maintained over extended periods, making it a valuable tool for long-term biochemical studies.
Dosage Effects in Animal Models
The effects of 1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-amine vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and oxidative stress. At higher doses, it can exhibit toxic or adverse effects. For instance, high doses of 1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-amine have been associated with hepatotoxicity and nephrotoxicity in animal studies . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound has been shown to modulate the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism . Additionally, 1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-amine can influence the levels of metabolites involved in oxidative stress responses, further elucidating its role in cellular defense mechanisms .
Transport and Distribution
The transport and distribution of 1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-amine within cells and tissues involve specific transporters and binding proteins. This compound has been shown to interact with membrane transporters that facilitate its uptake and distribution across cellular compartments . Additionally, 1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-amine can bind to intracellular proteins, influencing its localization and accumulation within specific cellular regions . These interactions are crucial for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-amine plays a significant role in its activity and function. This compound has been found to localize within specific cellular compartments, such as the mitochondria and the nucleus . Targeting signals and post-translational modifications direct 1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-amine to these compartments, where it can exert its effects on cellular processes. For instance, its localization within the mitochondria allows it to modulate oxidative stress responses and mitochondrial function .
准备方法
The synthesis of 1-(1,3-benzothiazol-2-yl)pyrrolidin-3-amine typically involves the reaction of 2-aminobenzothiazole with a suitable pyrrolidine derivative. One common method includes the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in a dimethylformamide solvent . The reaction conditions are relatively mild, and the product is obtained in high yields. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .
化学反应分析
1-(1,3-Benzothiazol-2-yl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzothiazole ring to dihydrobenzothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring, leading to various substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles.
相似化合物的比较
1-(1,3-Benzothiazol-2-yl)pyrrolidin-3-amine can be compared with other benzothiazole and pyrrolidine derivatives:
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and benzothiazole-2-thiol share similar structural features but differ in their biological activities and applications.
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-dione have different pharmacokinetic properties and biological activities compared to 1-(1,3-benzothiazol-2-yl)pyrrolidin-3-amine. The uniqueness of 1-(1,3-benzothiazol-2-yl)pyrrolidin-3-amine lies in its combined structural features, which provide a versatile scaffold for developing new compounds with diverse biological activities.
属性
IUPAC Name |
1-(1,3-benzothiazol-2-yl)pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S/c12-8-5-6-14(7-8)11-13-9-3-1-2-4-10(9)15-11/h1-4,8H,5-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWFUOSCBNVRNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=NC3=CC=CC=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


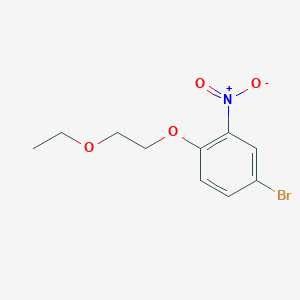
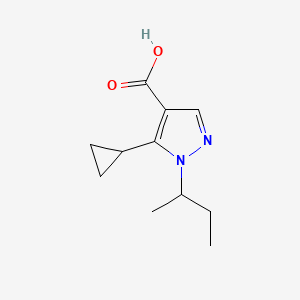

![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-propyl-1,2,4-oxadiazole](/img/structure/B1444945.png)

![2-[3-(Pyridin-2-ylmethoxy)phenyl]acetic acid](/img/structure/B1444948.png)
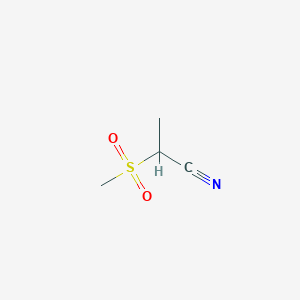


![4-[(Dimethylamino)methyl]-2-nitroaniline](/img/structure/B1444955.png)
![1-[(4-Bromo-2-fluorophenyl)methyl]-1H-pyrazole](/img/structure/B1444957.png)
